molecular formula C10H11NO B1588778 5-Methyl-3-hydroxymethylindole CAS No. 215997-77-6

5-Methyl-3-hydroxymethylindole

Cat. No.: B1588778
CAS No.: 215997-77-6
M. Wt: 161.2 g/mol
InChI Key: MLNSONWCLQMISN-UHFFFAOYSA-N
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Description

5-Methyl-3-hydroxymethylindole is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Scientific Research Applications

5-Methyl-3-hydroxymethylindole has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

It is known that indole derivatives, which (5-methyl-1h-indol-3-yl)methanol is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of (5-methyl-1H-indol-3-yl)methanol.

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . It is plausible that (5-methyl-1H-indol-3-yl)methanol may exhibit similar interactions and effects.

Biochemical Pathways

Indole derivatives are known to influence various biological activities . Therefore, it is plausible that (5-methyl-1H-indol-3-yl)methanol may affect similar pathways and their downstream effects.

Result of Action

Indole derivatives are known to exhibit various biological activities . Therefore, it is plausible that (5-methyl-1H-indol-3-yl)methanol may have similar molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-hydroxymethylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of 5-methylindole with formaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of various catalysts and solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-hydroxymethylindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (5-methyl-1H-indol-3-yl)carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-3-hydroxymethylindole include:

  • (1H-Indol-3-yl)methanol
  • 5-Hydroxy-3-hydroxymethylindole
  • (5-Bromo-1H-indol-3-yl)methanol
  • Indole-3-ethanol

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position can affect the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

(5-methyl-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNSONWCLQMISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433097
Record name 5-METHYL-3-HYDROXYMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215997-77-6
Record name 5-METHYL-3-HYDROXYMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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